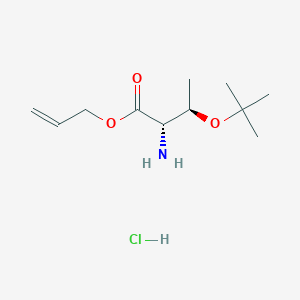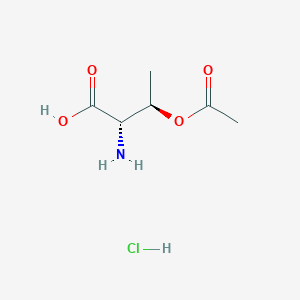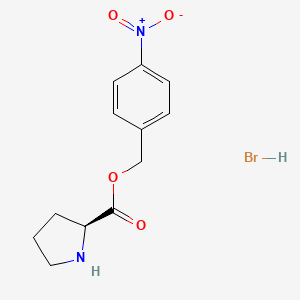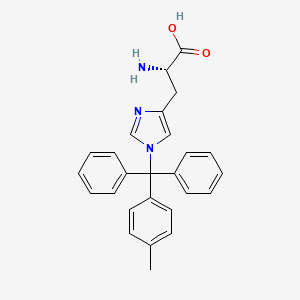
H-His(1-mtt)-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
H-His(1-mtt)-OH is a peptide that has gained significant attention in the scientific community due to its potential applications in various research fields. It is a modified histidine-containing peptide that can be synthesized using different methods.
Aplicaciones Científicas De Investigación
Molecular Hydrogen's Anti-Inflammatory Effects : A study investigated the role of heme oxygenase-1 (HO-1) in the anti-inflammatory effects of molecular hydrogen in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. The findings suggest that molecular hydrogen can regulate pro- and anti-inflammatory cytokines in such macrophages, partially mediated by HO-1 expression and activation (Chen et al., 2013).
Hydrogen as a Radioprotector : Another research focused on hydrogen's potential as a novel radioprotector, particularly for protecting male germ cells from radiation-induced damage. The study highlighted hydrogen's capability to reduce hydroxyl radicals (•OH), which are known to cause significant cellular damage (Chuai et al., 2012).
Mecanismo De Acción
Target of Action
The primary target of H-His(1-mtt)-OH, also known as MTT, is the metabolically active cells . The compound interacts with the NAD(P)H-dependent oxidoreductase enzymes present in these cells .
Mode of Action
MTT is a yellow tetrazolium salt that is reduced to purple formazan crystals by metabolically active cells . This reduction is facilitated by the NAD(P)H-dependent oxidoreductase enzymes within the cells . The more metabolically active the cells are, the more MTT is reduced, leading to a darker solution .
Biochemical Pathways
The reduction of MTT primarily involves the cellular metabolic activity, specifically the action of NAD(P)H-dependent oxidoreductase enzymes . These enzymes are part of the cellular redox system and play a crucial role in various biochemical pathways, including cellular respiration .
Pharmacokinetics
The pharmacokinetics of MTT primarily involve its absorption and metabolism within the cells. Once absorbed, the MTT is reduced by the cellular enzymes to form formazan . The rate of this reduction process, which can be quantified by measuring the absorbance at 500-600 nanometers using a multi-well spectrophotometer, is indicative of the compound’s bioavailability .
Result of Action
The reduction of MTT to formazan results in a color change from yellow to purple. This color change is used as an indicator of cell viability, proliferation, and cytotoxicity . The darker the solution, the greater the number of viable, metabolically active cells .
Action Environment
The action of MTT is influenced by various environmental factors. For instance, the presence of certain growth factors, cytokines, and nutrients can enhance cellular metabolic activity, thereby increasing the reduction of MTT . Conversely, cytotoxic or growth-inhibiting agents can decrease metabolic activity, leading to a lighter solution .
Propiedades
IUPAC Name |
(2S)-2-amino-3-[1-[(4-methylphenyl)-diphenylmethyl]imidazol-4-yl]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O2/c1-19-12-14-22(15-13-19)26(20-8-4-2-5-9-20,21-10-6-3-7-11-21)29-17-23(28-18-29)16-24(27)25(30)31/h2-15,17-18,24H,16,27H2,1H3,(H,30,31)/t24-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USIYUUIKLMCEIP-DEOSSOPVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)CC(C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)C[C@@H](C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


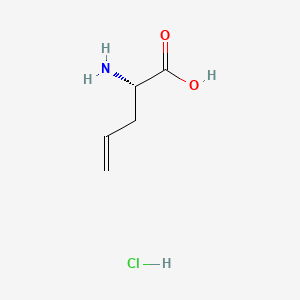

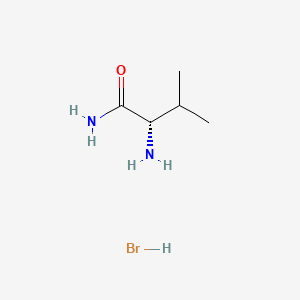
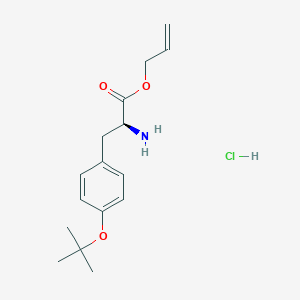

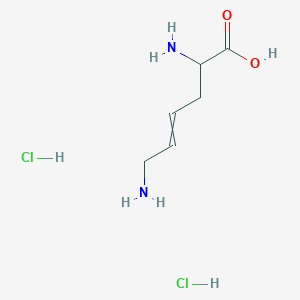
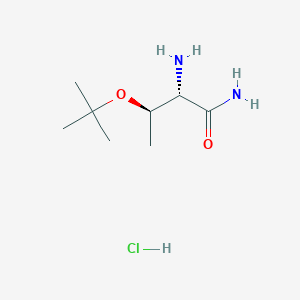
![(2S)-2-Amino-N-(4-methyl-2-oxochromen-7-yl)-3-[(2-methylpropan-2-yl)oxy]butanamide;hydrochloride](/img/structure/B612996.png)
